

Receptor Affinity Profiles of Selected 3-Amino Chromane Derivatives

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Compound Focus: Chroman-3-amine

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Compound Identifier	σ_1 Receptor Ki (nM)	σ_2 (TMEM97) Receptor Ki (nM)	$\sigma_1:\sigma_2$ Selectivity Ratio	5-HT2B Receptor Ki (nM)	Key Structural Features
(3R,4R)-3a	2.1 [1]	75 [1]	36-fold [1]	>10,000 [1]	(3R,4R) stereochemistry; unsubstituted benzyl ether [1]
(3R,4R)-3n	1.5 [1]	29 [1]	19-fold [1]	1,200 [1]	(3R,4R) stereochemistry; cyclohexylmethyl ether [1]
(3R,4R)-3o	2.7 [1]	240 [1]	89-fold [1]	>10,000 [1]	(3R,4R) stereochemistry; phenyl ether ether linker [1]
(3S,4S)-3a	110 [1]	430 [1]	4-fold [1]	400 [1]	(3S,4S) stereochemistry; unsubstituted benzyl ether [1]

Compound Identifier	σ_1 Receptor Ki (nM)	σ_2 (TMEM97) Receptor Ki (nM)	$\sigma_1:\sigma_2$ Selectivity Ratio	5-HT2B Receptor Ki (nM)	Key Structural Features
Primary Amine 3f	16 [2]	Not Determined	Not Reported	160 [2]	Tetrahydroquinoline core; primary amine [2]

Key Experimental Protocols

The data in the table above was generated using standardized, rigorous methodologies that are widely accepted in the field.

- Binding Affinity Assays:** The primary source of Ki values comes from radioligand binding assays conducted by the **National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP)** [1] [2]. These assays typically involve using cloned human proteins. For the σ_1 receptor, the radioligand used was [³H]-(+)-pentazocine [1]. Compounds are first screened at a single high concentration (e.g., 10 μ M), and those that displace more than 50% of the radioligand are advanced to full competition binding experiments to determine their precise Ki value [1] [2].
- Cellular Functional Assay:** To test the functional neuroprotective effect of σ_1 ligands, a common cellular model is the **661W mouse cone photoreceptor cell line** [1]. In this assay, oxidative stress is induced in the cells using **tert-butyl hydroperoxide (tBHP)**, which reduces cell viability. The potential protective effect of a test compound is measured by co-treating the cells with the compound and tBHP and then assessing cell viability, often compared to a known σ_1 ligand like (+)-pentazocine as a positive control [1].

Structural Insights and Selectivity

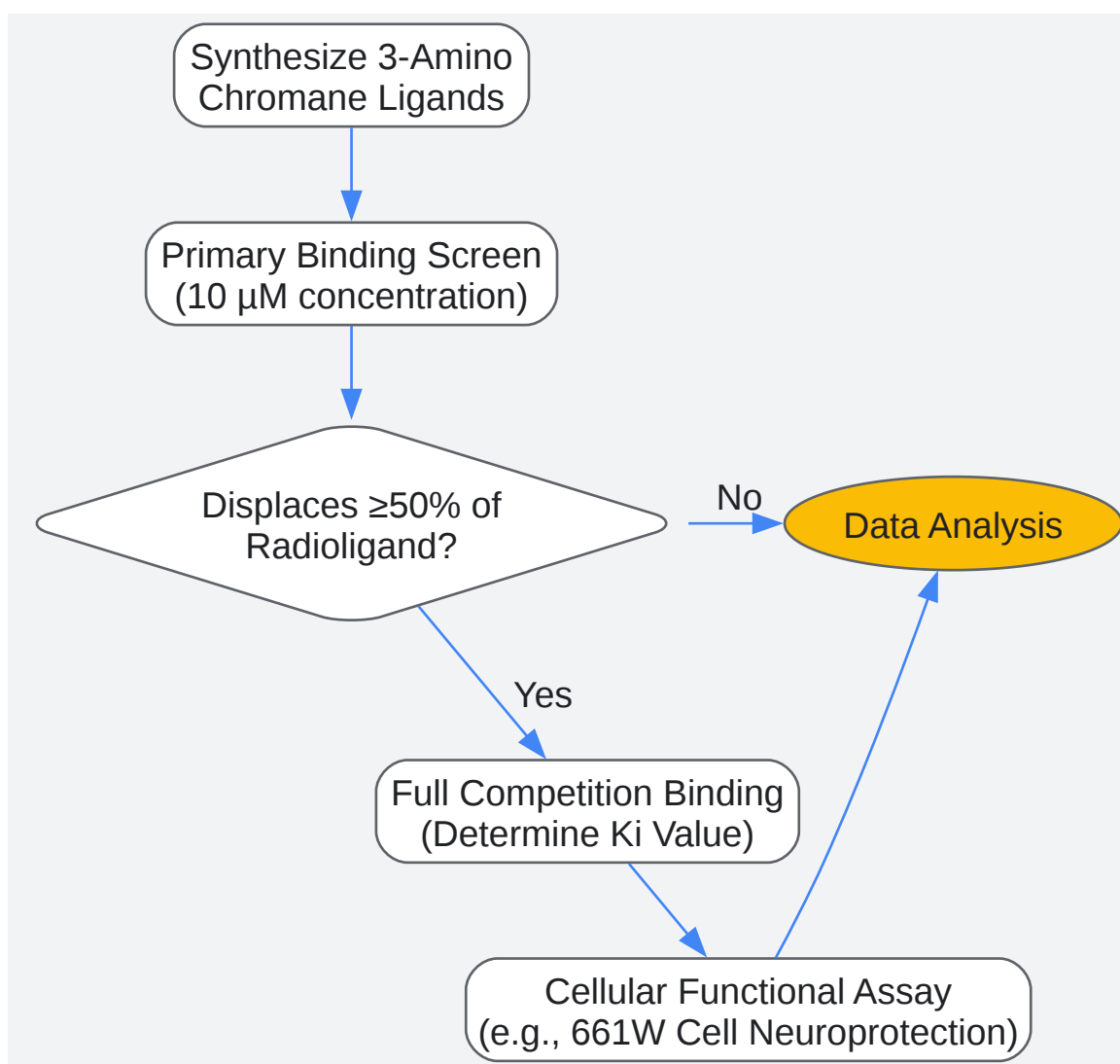
The selectivity profile of 3-amino chromanes is heavily influenced by their specific chemical structure.

- Absolute Stereochemistry:** The **(3R,4R) configuration** is consistently associated with **higher σ_1 affinity and superior selectivity over both σ_2 and 5-HT2B receptors** compared to the (3S,4S) enantiomers [1]. This is a critical factor in compound optimization.
- The σ_1 Pharmacophore:** The ability of 3-amino chromanes to bind the σ_1 receptor is explained by a well-established pharmacophore model. This model requires a **basic amino group** flanked by two hydrophobic regions [3]. In these compounds, the chromane system acts as one hydrophobic group, while the N-substituent (e.g., a benzyl ether) acts as the second [3].

- **5-HT2B as an Antitarget:** The 5-HT2B receptor is screened not for therapeutic potential but as a major **antitarget**. Drugs with significant 5-HT2B activity can cause cardiac valvulopathy, so ligands with minimal affinity for this receptor ($K_i > 10,000$ nM) are highly desirable [1].

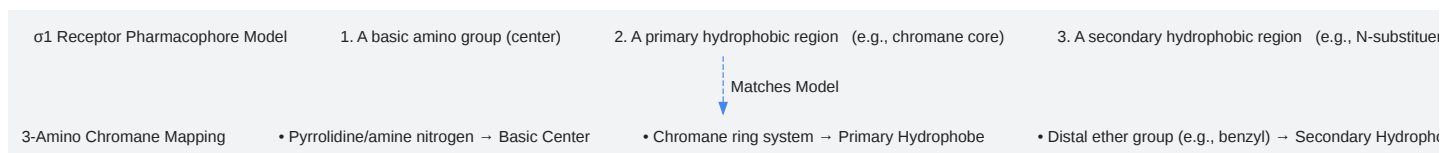
Experimental Workflow and Pharmacophore Model

The following diagrams illustrate the key experimental workflow and the structural basis for receptor binding.



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This workflow outlines the key steps for profiling 3-amino chromane derivatives [1] [2].



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This diagram shows how the 3-amino chromane structure aligns with the established σ_1 receptor pharmacophore [3].

Key Conclusions for Researchers

- The **3-amino chromane scaffold is a versatile platform** for developing potent and selective σ_1 receptor ligands, with several compounds achieving low nanomolar affinity [1].
- **Absolute stereochemistry is a critical determinant** of both affinity and selectivity. The (3R,4R) enantiomer series should be the primary focus for further development of σ_1 -selective drugs [1].
- There is **significant structural flexibility in the distal ether moiety**, which can be used to fine-tune properties and selectivity without drastically compromising σ_1 affinity [1].
- While high affinity for the σ_1 receptor was achieved, related compounds have also shown **potent and selective activity for other targets, such as the 5-HT_{2B} and 5-HT₇ receptors**, demonstrating the scaffold's broad utility in GPCR drug discovery [4] [2] [5].

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